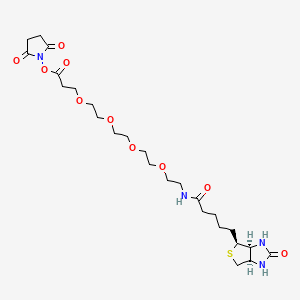

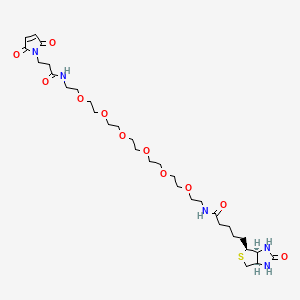

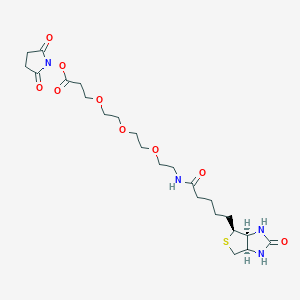

![molecular formula C20H22N4O3S B606210 4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide CAS No. 953769-46-5](/img/structure/B606210.png)

4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide

Overview

Description

The compound “4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide” is a potent binder to RIP2 kinase with good kinase specificity. It has excellent activity in blocking many proinflammatory cytokine responses in vivo and in human IBD explant samples . It also shows potential as an agent for cervical cancer treatment .

Scientific Research Applications

Cancer Research

BLZ945 has been used in cancer research, particularly in the study of advanced solid tumors . It is being explored as a single agent and in combination with spartalizumab, an anti-PD-1 monoclonal antibody . In animal models, including intracranial glioblastoma multiforme (GBM), M-CSF/CSF-1 blockade may reduce tumor-associated macrophage (TAM) recruitment to the tumor microenvironment, inhibit tumor growth, and overcome resistance to PD-1 inhibitors .

Phase I/II Clinical Trials

BLZ945 has been involved in Phase I/II clinical trials for the treatment of advanced/metastatic solid tumors . The trials aim to characterize the safety, tolerability, pharmacokinetics (PK), pharmacodynamics, and anti-tumor activity of BLZ945, administered orally, as a single agent or in combination with PDR001 .

Immunotherapy

BLZ945 is being explored in the field of immunotherapy. It is a highly selective, orally bioavailable, potent kinase inhibitor of CSF-1R that has shown the ability to reduce the recruitment of TAMs in animal models and promote infiltration of effector T cells into the tumor in preclinical models .

Osteoclastogenesis Inhibition

Functional activity of BLZ945 was shown by inhibition of osteoclastogenesis using human osteoclast precursors . This suggests potential applications in the treatment of diseases characterized by excessive osteoclast activity, such as osteoporosis and certain types of bone cancer.

Pharmacodynamics

The pharmacodynamics of BLZ945 have been evaluated using the MNFS60 allograft model. This model was used to monitor dose and time-dependent changes in tyrosine phosphorylation of CSF-1R to select doses and regimens for in vivo efficacy studies .

Brain Penetration

BLZ945 is a highly selective brain penetrant CSF-1R kinase inhibitor . This suggests potential applications in the treatment of brain tumors and other neurological conditions characterized by abnormal CSF-1R signaling.

Mechanism of Action

Target of Action

BLZ945, also known as Sotuletinib, is a potent, selective, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) . CSF-1R is a receptor tyrosine kinase that plays a crucial role in the differentiation, recruitment, and survival of tumor-associated macrophages (TAMs) .

Mode of Action

BLZ945 selectively binds to CSF-1R expressed on TAMs, blocking the activity of CSF-1R and inhibiting CSF-1R-mediated signal transduction pathways . This action inhibits the activity and proliferation of TAMs and reprograms the immunosuppressive nature of existing TAMs .

Biochemical Pathways

The inhibition of CSF-1R by BLZ945 affects several downstream signaling pathways. CSF-1R signaling regulates the function of TAMs, which are poor prognostic indicators in several cancers. In animal models, M-CSF/CSF-1 blockade may reduce TAM recruitment to the tumor microenvironment, inhibit tumor growth, and overcome resistance to PD-1 inhibitors .

Pharmacokinetics

In a Phase I/II clinical trial, patients with advanced/metastatic solid tumors received BLZ945 orally in various doses and schedules . The half-life of BLZ945 was reported to be between 15 and 24 hours, and exposure increases were less than dose-proportional after 600/700 mg .

Result of Action

The inhibition of CSF-1R by BLZ945 leads to a decrease in TAM activity and a reprogramming of their immunosuppressive nature . This results in a modulation of the tumor immune microenvironment, potentially enhancing the infiltration of effector T cells into the tumor . In a clinical trial, a partial response was observed in one patient with HNSCC when BLZ945 was used in combination with spartalizumab .

Action Environment

The action of BLZ945 can be influenced by various environmental factors. For instance, the presence of symptomatic central nervous system (CNS) metastases or increasing doses of corticosteroids within the prior 2 weeks before start of study treatment can affect the efficacy of BLZ945 .

properties

IUPAC Name |

4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)/t14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZBMFGQQWPHMJ-RHSMWYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide | |

CAS RN |

953769-46-5 | |

| Record name | BLZ-945 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953769465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BLZ-945 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SOTULETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3V82OQ0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

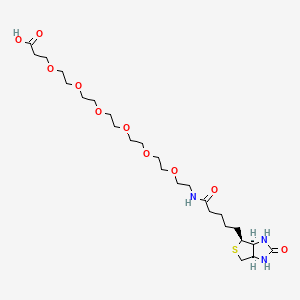

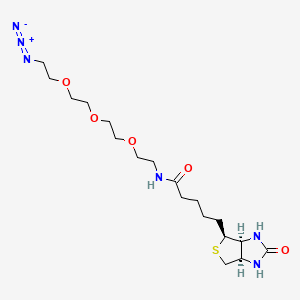

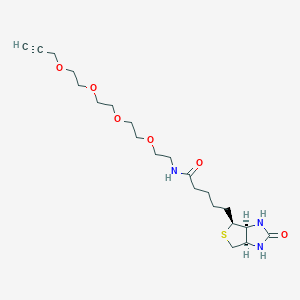

![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)

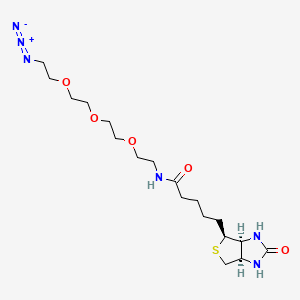

![N-(2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606141.png)